molecular formula C22H25N3O6S2 B2600914 (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate CAS No. 431929-27-0

(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate

Cat. No. B2600914
CAS RN: 431929-27-0
M. Wt: 491.58
InChI Key: ZYZZLRAPOYNURH-AQTBWJFISA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The exact molecular structure of this specific compound is not provided in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques such as UV–Visible spectroscopy, and NMR . The exact physical and chemical properties of this specific compound are not provided in the available literature.

Scientific Research Applications

Metal Ion Detection and Sensing

The compound’s unique structure makes it an excellent candidate for metal ion detection. Researchers have utilized it as a ligand to develop sensitive and selective sensors for heavy metal ions, such as lead (Pb²⁺). By depositing a thin layer of this compound on a glassy carbon electrode (GCE) with a conducting polymer matrix (e.g., Nafion), they achieved remarkable sensitivity and low detection limits. These sensors play a crucial role in environmental monitoring, ensuring the safety of water, food, and soil by detecting trace amounts of toxic metal ions .

Anticonvulsant Activity

Another avenue of research involves exploring the anticonvulsant properties of related derivatives. Scientists have synthesized N-substituted analogs of this compound and evaluated their efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizures. These investigations aim to identify potential antiepileptic agents that could improve patient outcomes and quality of life .

Antitumor Potential

Novel N-aryl derivatives, structurally related to our compound, have been synthesized and tested for antitumor activity against various cancer cell lines (e.g., HeLa, A549, MCF-7). Some of these derivatives exhibited potent growth inhibition properties, making them promising candidates for further drug development and cancer therapy .

Nonlinear Optical Material

Researchers have successfully synthesized an organic nonlinear optical material based on a similar structure: (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene) benzohydrazide (BDMB). This material shows promise for applications in optical devices, including frequency conversion, second-harmonic generation, and optical modulation .

Materials Science and Crystal Engineering

The crystal structures of compounds related to our target molecule have been analyzed using single crystal X-ray diffraction. Understanding their packing arrangements and intermolecular interactions informs materials science and crystal engineering. Researchers explore their mechanical, thermal, and optical properties, paving the way for innovative materials design.

Mechanism of Action

Target of Action

The primary target of (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is the NaV1.1 channel . This channel is a type of voltage-gated sodium channel, which plays a crucial role in the generation and propagation of action potentials in neurons.

Mode of Action

(Z)-Ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate interacts with its target, the NaV1.1 channel, by inhibiting its function . This inhibition disrupts the normal flow of sodium ions through the channel, which can alter the electrical activity of the neuron.

Result of Action

The inhibition of the NaV1.1 channel by (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate can result in significant changes in neuronal activity. In particular, this compound has been shown to display remarkable anticonvulsant activities , suggesting that it may be effective in reducing the frequency and severity of seizures.

properties

IUPAC Name

ethyl 4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-2-29-21(28)24-10-8-23(9-11-24)19(26)4-3-7-25-20(27)18(33-22(25)32)13-15-5-6-16-17(12-15)31-14-30-16/h5-6,12-13H,2-4,7-11,14H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZZLRAPOYNURH-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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